2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC20139909
Molecular Formula: C18H22N2O2S
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N2O2S |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | 2-[4-(3,4-dimethylphenyl)-2-piperidin-1-yl-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C18H22N2O2S/c1-12-6-7-14(10-13(12)2)17-15(11-16(21)22)23-18(19-17)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,21,22) |
| Standard InChI Key | IXOFTWALZBCYLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(SC(=N2)N3CCCCC3)CC(=O)O)C |
Introduction
2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound features a dimethylphenyl group and a piperidine moiety, contributing to its complex structure and potential biological activity.
Synthesis and Chemical Behavior
The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. These methods require careful control of reaction conditions to optimize yield and purity. The chemical behavior of this compound can be explored through various reactions typical of thiazole derivatives, which are crucial for modifying the compound for specific applications in pharmaceuticals and materials science.
Potential Applications
The applications of this compound span several fields, including:
-
Pharmaceuticals: Interaction studies involving this compound focus on its binding affinity with various biological targets such as enzymes and receptors. Understanding these interactions is crucial for predicting its pharmacological profile and potential side effects.
-
Materials Science: The unique combination of functional groups may impart distinct chemical reactivity, making it a candidate for targeted research in materials chemistry.
Table: Comparison of Thiazole Derivatives
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 2-(2,4-Diphenyl-thiazol-5-yl)acetic acid | Contains diphenyl groups | Antimicrobial activity |
| 2-[4-(3,4-Dimethylphenyl)-2-(piperidin-1-yl)thiazol-5-yl]acetic acid | Similar piperidine structure | Potential analgesic effects |
| 2-[4-(3,4-Dimethoxyphenyl)-2-methyl-thiazol-5-yl]acetic acid | Dimethoxy substitution | Anti-inflammatory properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume